2-(3-(Methylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid
CAS No.:
Cat. No.: VC15821949
Molecular Formula: C8H9N3O4
Molecular Weight: 211.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9N3O4 |
|---|---|
| Molecular Weight | 211.17 g/mol |
| IUPAC Name | 2-[3-(methylcarbamoyl)-6-oxopyridazin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C8H9N3O4/c1-9-8(15)5-2-3-6(12)11(10-5)4-7(13)14/h2-3H,4H2,1H3,(H,9,15)(H,13,14) |
| Standard InChI Key | YRLPRWIXRZVVSF-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=O)C1=NN(C(=O)C=C1)CC(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-[3-(methylcarbamoyl)-6-oxopyridazin-1-yl]acetic acid, reflects its functional groups:
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A pyridazinone ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 2 and a ketone at position 6).
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A methylcarbamoyl group (-NH-C(O)-CH) at position 3.
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An acetic acid side chain (-CH-COOH) at position 1.
The presence of these groups confers both hydrophilicity (via the carboxylic acid) and lipophilicity (via the methylcarbamoyl group), influencing its solubility and reactivity .
Spectroscopic and Crystallographic Data
While direct crystallographic data for this compound is limited, studies on structurally analogous pyridazinones reveal key insights:
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X-ray diffraction of similar compounds, such as 2-(5-benzyl-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid, shows planar pyridazine rings with substituents adopting equatorial configurations to minimize steric strain .
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FT-IR spectroscopy typically identifies carbonyl stretches at 1,680–1,710 cm (C=O of pyridazinone) and 1,720–1,750 cm (carboxylic acid) .
Synthesis and Optimization
Synthetic Pathways
The synthesis of 2-(3-(methylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid involves multi-step organic reactions (Figure 1):
Step 1: Formation of Pyridazinone Core
Pyridazinone derivatives are commonly synthesized via cyclocondensation of dihydrazides with diketones or via oxidation of dihydropyridazines . For example:
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Ethyl 2-(5-benzyl-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate is hydrolyzed under basic conditions (6 N NaOH in ethanol) to yield the corresponding carboxylic acid .
Comparative Analysis with Analogous Compounds
Structural Analogues
Modifications to the pyridazinone scaffold significantly alter biological and physicochemical properties (Table 1):
Structure-Activity Relationships (SAR)
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Methylcarbamoyl vs. Dimethylcarbamoyl: The dimethyl variant exhibits higher lipophilicity, improving membrane permeability but reducing aqueous solubility .
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Nitro Group Substitution: Enhances electrophilic reactivity but increases toxicity risks .
Future Directions
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Biological Screening: Prioritize in vitro assays against FGFR-overexpressing cancer cell lines.
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Formulation Development: Explore prodrug strategies (e.g., esterification) to improve oral bioavailability.
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Green Synthesis: Optimize solvent-free reactions using microwave irradiation to reduce environmental impact.
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